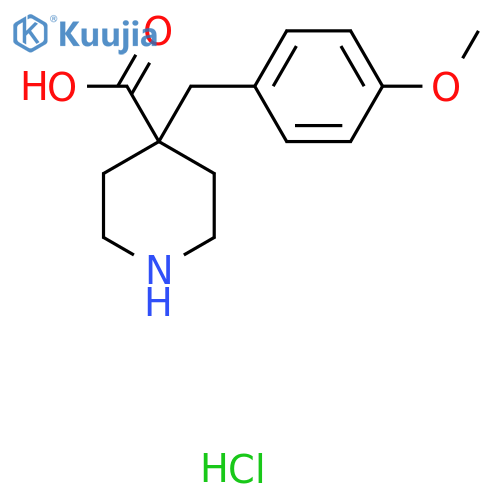

Cas no 1160245-57-7 (4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride)

1160245-57-7 structure

商品名:4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

CAS番号:1160245-57-7

MF:C14H20ClNO3

メガワット:285.766503334045

CID:4682087

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(4-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

- 4-(4-Methoxybenzyl)piperidine-4-carboxylic acidhydrochloride

- 4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid hydrochloride

- 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

-

- インチ: 1S/C14H19NO3.ClH/c1-18-12-4-2-11(3-5-12)10-14(13(16)17)6-8-15-9-7-14;/h2-5,15H,6-10H2,1H3,(H,16,17);1H

- InChIKey: XTMTYFZUYKTWNG-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C1(CC2C=CC(=CC=2)OC)CCNCC1)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 279

- トポロジー分子極性表面積: 58.6

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M243840-250mg |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |

1160245-57-7 | 250mg |

$ 380.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758577-250mg |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid |

1160245-57-7 | 95% | 250mg |

¥3177.00 | 2024-08-09 | |

| TRC | M243840-500mg |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |

1160245-57-7 | 500mg |

$ 600.00 | 2022-06-04 | ||

| TRC | M243840-100mg |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |

1160245-57-7 | 100mg |

$ 185.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758577-1g |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid |

1160245-57-7 | 95% | 1g |

¥6456.00 | 2024-08-09 |

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1160245-57-7 (4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量